molecular formula C14H15NO B1428112 (4-Methyl-2-phenoxyphenyl)methanamine CAS No. 1247468-69-4

(4-Methyl-2-phenoxyphenyl)methanamine

Cat. No. B1428112
M. Wt: 213.27 g/mol
InChI Key: PTSAHOPIFMDHIX-UHFFFAOYSA-N
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Description

(4-Methyl-2-phenoxyphenyl)methanamine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP belongs to the class of arylalkylamines, and it possesses a unique chemical structure that makes it an interesting molecule for research purposes.

Scientific Research Applications

Serotonin/Noradrenaline Reuptake Inhibition

A study by Whitlock et al. (2008) highlights a novel series of 1-(2-phenoxyphenyl)methanamines, including (4-Methyl-2-phenoxyphenyl)methanamine, demonstrating selective dual serotonin and noradrenaline reuptake pharmacology. This research indicates potential applications in modulating neurotransmitter levels in the brain, which is relevant in the treatment of depression and anxiety disorders (Whitlock, Blagg, & Fish, 2008).

QSAR Models for Biological Activities

Mente et al. (2008) utilized quantitative structure-activity relationship (QSAR) models to analyze activities of phenoxyphenyl-methanamine compounds, including (4-Methyl-2-phenoxyphenyl)methanamine. These models help understand the structure-activity relationships and predict the biological activities of these compounds, aiding in the design of more effective drugs (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).

Synthesis and Characterization Techniques

Shimoga et al. (2018) describe the successful synthesis of a compound related to (4-Methyl-2-phenoxyphenyl)methanamine, using p-Toluic hydrazide and glycine. The study emphasizes techniques like FT-IR, DSC, and NMR, which are critical in the synthesis and characterization of such compounds (Shimoga, Shin, & Kim, 2018).

Photocytotoxicity in Cancer Treatment

Basu et al. (2015) explored the use of iron(III) complexes of pyridoxal Schiff bases, similar in structure to (4-Methyl-2-phenoxyphenyl)methanamine, in cancer treatment. They found these complexes display remarkable photocytotoxicity in various cancer cells, suggesting potential applications in targeted cancer therapies (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Anticonvulsant Activities

Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to (4-Methyl-2-phenoxyphenyl)methanamine, and evaluated them for anticonvulsant activity. This indicates potential applications in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).

properties

IUPAC Name

(4-methyl-2-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSAHOPIFMDHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-phenoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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